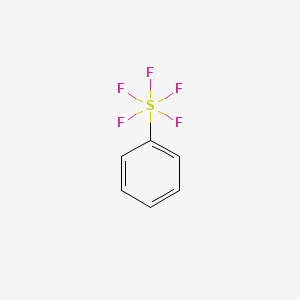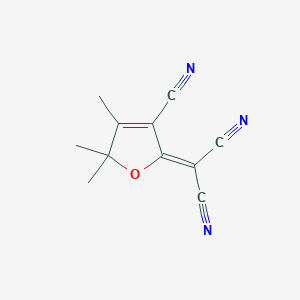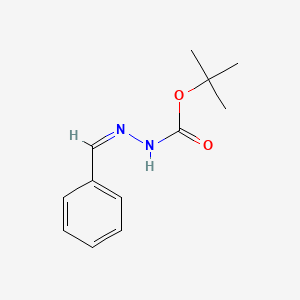
N-Boc-N'-Benzylidene-hydrazine
Descripción general
Descripción
N-Boc-N’-Benzylidene-hydrazine is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.272 . It is used in proteomics research .
Synthesis Analysis
The synthesis of hydrazones, which includes N-Boc-N’-Benzylidene-hydrazine, is achieved by combining suitable aldehydes with four hydrazides . The preparation methods include solution-based synthesis, mechanosynthesis, and solid-state melt reactions . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis
The X-ray structure of the title compound was determined for the first time . There are four independent molecules that form a repeat unit packed in the crystal in alternating pairs with orthogonal orientation and further joined into infinite chains by hydrogen bonding .Chemical Reactions Analysis
N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .Physical And Chemical Properties Analysis
N-Boc-N’-Benzylidene-hydrazine has a molecular formula of C12H16N2O2 and a molecular weight of 220.272 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Application
N-Boc protection is a method used to protect amines in organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely useful functionality for the protection of amine among various protecting groups .
Method
A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described. Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature .
Results
The main advantages of this procedure are its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .
2. Synthesis of Isoxazoles
Application
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . N-Boc protection is used in the synthesis of isoxazoles .
Method
The synthetic methodology starts with the reduction of the carboxylic group of N-Boc-masked amino acid using NaBH4 from 0 °C to room temperature for 12 hours. The obtained N-Boc amino alcohol is then oxidized by SO3·Et2O in the presence of DMSO solvent from 0 °C to room temperature .
Results
The method provides an eco-friendly synthetic route for the synthesis of isoxazoles with significant biological interests .
3. Hydrazone in Cancer Treatment
Application
Hydrazone compounds have a unique biological action and excellent coordination ability, making them hot topics in pharmaceutical research . They are being explored for their potential in cancer treatment .
Method
Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy .
Results
While no one chemotherapeutic agent has been demonstrated to be 100% successful in cancer treatment, hydrazone compounds show promise in this area .
4. Dual Protection of Amino Functions
Application
Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups .
Method
The preparation of Boc-amino acids was a bit cumbersome but gradually better reagents and methods became available .
Results
Nowadays Boc is ranked as "one of the most commonly used protective groups for amines" .
5. N-Boc Deprotection
Application
N-Boc deprotection is a crucial step in many organic synthesis procedures .
Method
An efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
Results
The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(Z)-benzylideneamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKATZANDADGPR-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C\C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-N'-Benzylidene-hydrazine | |
CAS RN |
24469-50-9 | |
| Record name | BENZALDEHYDE (TERT-BUTOXYCARBONYL)HYDRAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

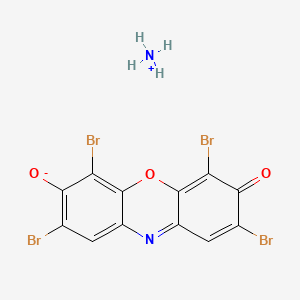
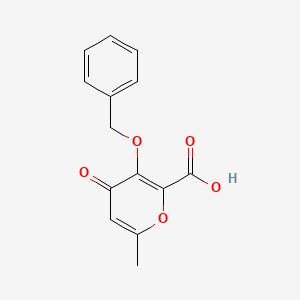
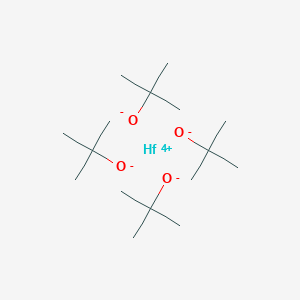
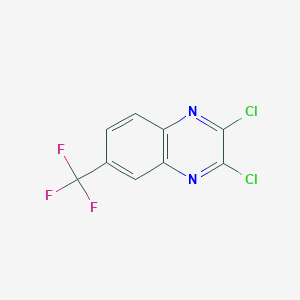
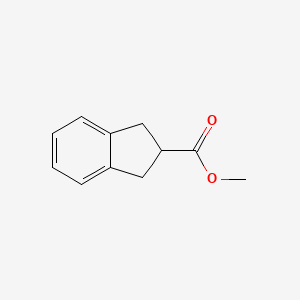

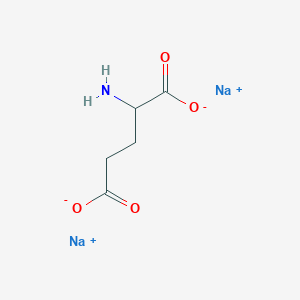
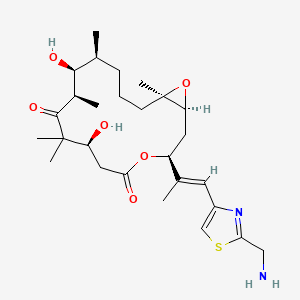
![Ethanol, 2-[bis[3-(trimethoxysilyl)propyl]amino]-](/img/structure/B1588776.png)
